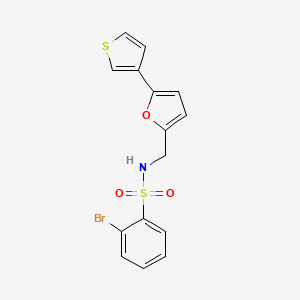

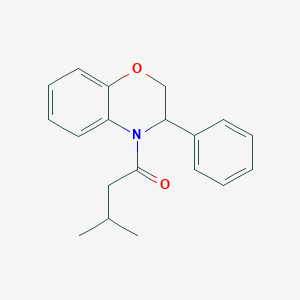

![molecular formula C27H22FN3O3 B2371208 3-{3-[4-(苄氧基)苯基]-1,2,4-恶二唑-5-基}-6-氟-1-丙基-1,4-二氢喹啉-4-酮 CAS No. 1326880-05-0](/img/structure/B2371208.png)

3-{3-[4-(苄氧基)苯基]-1,2,4-恶二唑-5-基}-6-氟-1-丙基-1,4-二氢喹啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule with several functional groups. It contains a quinolinone group, an oxadiazole group, and a benzyloxy group. These groups are common in many pharmaceuticals and could suggest potential bioactivity .

Chemical Reactions Analysis

The benzyloxy group in the compound could potentially undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The oxadiazole ring is generally stable but can participate in reactions under certain conditions .科学研究应用

抗癌特性

该化合物已被证明具有成为潜在抗癌药物的潜力。研究人员合成了并评估了该化合物的各种衍生物对癌细胞系的细胞毒性。例如:

- 化合物 5o:在合成的缀合物中,化合物 5o 表现出优异的细胞毒性,其 IC50 值分别为 2.13 ± 0.80 µM(MCF-7)、4.34 ± 0.98 µM(SiHa)和 4.46 ± 0.53 µM(PC-3),分别针对乳腺癌、宫颈癌和前列腺癌细胞系 .

- 凋亡诱导:另一种衍生物化合物 6f 诱导了癌细胞凋亡,如 DAPI 染色和相差显微镜所证明 .

微管聚合抑制

该化合物对微管聚合的抑制作用使其与癌症治疗相关。具体来说:

- 微管结合:一些衍生物的结合模式在微管蛋白的秋水仙碱结合位点(PDB ID-3E22)进行了评估。 这种相互作用可能会破坏微管动力学并阻碍癌细胞分裂 .

EGFR 激酶抑制

此外,该化合物已针对其对 EGFR 激酶的抑制作用进行了研究:

其他潜在应用

虽然上述领域已得到充分研究,但进一步的研究可能会发现其他应用。例如:

作用机制

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .

Mode of Action

The compound interacts with its target, the EGFR kinase, by binding to the hinge region of the ATP binding site . This interaction inhibits the kinase activity of EGFR, thereby disrupting the signal transduction pathways that lead to cell proliferation .

Biochemical Pathways

The inhibition of EGFR kinase affects several biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are critical for cell survival, proliferation, and differentiation . The disruption of these pathways leads to the inhibition of cell growth and induction of apoptosis .

Pharmacokinetics

Similar compounds have been shown to exhibitpoor oral bioavailability .

Result of Action

The compound’s action results in potent antiproliferative activity against certain cancer cell lines . Specifically, it has been shown to inhibit the growth of A549 cancer cells (a non-small lung tumor cell line) at a concentration of 2.05µM . Furthermore, the compound induces apoptosis in cancer cells, as evidenced by DAPI staining and phase contrast microscopy .

生化分析

Biochemical Properties

This compound interacts with the glucagon-like peptide-1 receptor (GLP-1R), exhibiting glucose-dependent insulin secretion in rats following intravenous administration . The nature of these interactions involves the modulation of GLP-1R, a G-protein coupled receptor .

Cellular Effects

The compound 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one influences cell function by modulating the activity of GLP-1R . This modulation impacts cell signaling pathways and gene expression, leading to changes in cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with GLP-1R . This binding leads to the activation of GLP-1R, resulting in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Over time, the effects of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one have been observed to be stable in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific threshold effects have not been reported, it is known that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration .

Metabolic Pathways

It is known to interact with GLP-1R, which plays a role in glucose metabolism .

属性

IUPAC Name |

6-fluoro-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22FN3O3/c1-2-14-31-16-23(25(32)22-15-20(28)10-13-24(22)31)27-29-26(30-34-27)19-8-11-21(12-9-19)33-17-18-6-4-3-5-7-18/h3-13,15-16H,2,14,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYKKMGDDDBHQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(2-methoxyphenyl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxamide](/img/structure/B2371126.png)

![[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride](/img/structure/B2371135.png)

![N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2371143.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-methanesulfonyl-1,3-thiazolidine](/img/structure/B2371145.png)

![N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B2371146.png)

![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2371148.png)